Cas no 2155064-43-8 (benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate)

benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2155064-43-8
- EN300-28294058
- benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate
- benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate
-
- インチ: 1S/C17H17F2NO3/c18-14-7-6-13(16(19)9-14)8-15(21)10-20-17(22)23-11-12-4-2-1-3-5-12/h1-7,9,15,21H,8,10-11H2,(H,20,22)
- InChIKey: HWXMEMSYISKXLF-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CC(CNC(=O)OCC1C=CC=CC=1)O)F
計算された属性
- せいみつぶんしりょう: 321.11764973g/mol
- どういたいしつりょう: 321.11764973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 58.6Ų
benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294058-0.1g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
Enamine | EN300-28294058-0.05g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
Enamine | EN300-28294058-5g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 5g |
$3065.0 | 2023-09-08 | ||
Enamine | EN300-28294058-10g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 10g |
$4545.0 | 2023-09-08 | ||
Enamine | EN300-28294058-5.0g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Enamine | EN300-28294058-1.0g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-28294058-2.5g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
Enamine | EN300-28294058-0.25g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28294058-10.0g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
Enamine | EN300-28294058-0.5g |
benzyl N-[3-(2,4-difluorophenyl)-2-hydroxypropyl]carbamate |
2155064-43-8 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 |
benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamateに関する追加情報
Exploring the Properties and Applications of Benzyl N-3-(2,4-Difluorophenyl)-2-Hydroxypropylcarbamate (CAS No. 2155064-43-8)
In the realm of pharmaceutical and organic chemistry, benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate (CAS No. 2155064-43-8) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its carbamate backbone and difluorophenyl moiety, is often studied for its role in drug discovery and material science. Researchers are particularly interested in its bioactive properties, which make it a candidate for further exploration in therapeutic development.
The molecular structure of benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate includes a hydroxypropyl group, which contributes to its solubility and reactivity. This feature is critical for its potential use in drug formulations, where solubility and stability are paramount. Additionally, the presence of fluorine atoms enhances its metabolic stability, a property highly valued in modern medicinal chemistry. These attributes align with current trends in the pharmaceutical industry, where fluorinated compounds are increasingly sought after for their improved pharmacokinetic profiles.
One of the most frequently asked questions about this compound revolves around its synthetic pathways. The synthesis of benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate typically involves multi-step organic reactions, including carbamate formation and selective fluorination. These processes are often optimized for yield and purity, reflecting the growing demand for high-purity intermediates in pharmaceutical manufacturing. Researchers also explore its potential as a building block for more complex molecules, leveraging its modular structure.
Another area of interest is the compound's potential biological activity. While detailed studies are still underway, preliminary research suggests that benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate may interact with specific enzyme targets. This has sparked curiosity about its applicability in targeted therapies, especially in fields like oncology and neurology. The compound's structure-activity relationship (SAR) is a hot topic among chemists, as understanding this could unlock new avenues for drug design.
From an industrial perspective, the scalability of producing benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate is a key consideration. Manufacturers are investing in green chemistry approaches to minimize environmental impact while maintaining cost efficiency. This aligns with broader industry shifts toward sustainable synthesis, a trend driven by both regulatory requirements and consumer demand for eco-friendly products.
In summary, benzyl N-3-(2,4-difluorophenyl)-2-hydroxypropylcarbamate (CAS No. 2155064-43-8) represents a fascinating intersection of chemistry and pharmacology. Its unique properties and versatile applications make it a subject of ongoing research, with potential implications for future therapeutic innovations. As the scientific community continues to unravel its mysteries, this compound is poised to remain a focal point in advanced chemical research.
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